3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one
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Overview
Description
3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one, also known as HPB, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one has been extensively studied for its potential applications in various fields such as cancer research, neuroprotection, and anti-inflammatory therapy. Studies have shown that 3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one has potent anti-cancer properties and can inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. Additionally, 3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one has been shown to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's disease by reducing oxidative stress and inflammation in the brain. Moreover, 3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one has been shown to have anti-inflammatory effects and can reduce inflammation in various tissues, including the lungs and liver.
Mechanism of Action
The mechanism of action of 3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one involves its ability to inhibit various signaling pathways that are involved in cancer cell growth and inflammation. 3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and proliferation. Additionally, 3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one can inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response. By inhibiting these pathways, 3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one can induce apoptosis in cancer cells and reduce inflammation in various tissues.
Biochemical and Physiological Effects:
Studies have shown that 3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one can induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are involved in the apoptotic pathway. Additionally, 3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one has been shown to reduce oxidative stress and inflammation in various tissues by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. Moreover, 3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in inflammation.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one in lab experiments is its potent anti-cancer and anti-inflammatory properties. Additionally, 3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one is relatively easy to synthesize and can be obtained in pure form through recrystallization. However, one of the limitations of using 3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research involving 3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one. One area of research is the development of 3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one analogs with improved solubility and bioavailability. Additionally, more studies are needed to determine the optimal dosage and administration route for 3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one in various applications. Moreover, further research is needed to investigate the potential use of 3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one in combination with other drugs for enhanced therapeutic effects.
Synthesis Methods
The synthesis method of 3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one involves the reaction of 4-hydroxybenzenethiol with 3-bromopropylamine and 1H-benzimidazole-2-one in the presence of a base. The resulting product is then purified through recrystallization to obtain pure 3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one.
properties
IUPAC Name |
3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c19-12-6-8-13(9-7-12)21-11-3-10-18-15-5-2-1-4-14(15)17-16(18)20/h1-2,4-9,19H,3,10-11H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFLUVFONYJJFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N2CCCSC3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one |
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